molecular formula C16H16O B12914951 Trans-2,5-diphenyltetrahydrofuran

Trans-2,5-diphenyltetrahydrofuran

Cat. No.: B12914951
M. Wt: 224.30 g/mol
InChI Key: ZKTQNVXLUVNDFA-HOTGVXAUSA-N
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Description

Trans-2,5-diphenyltetrahydrofuran is an organic compound with the molecular formula C₁₆H₁₆O It is a derivative of tetrahydrofuran, characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,5-diphenyltetrahydrofuran typically involves the reduction of cyclic hemiketals. One efficient method is the Lewis acid-mediated reduction of cyclic hemiketals with triphenylsilane in the presence of titanium tetrachloride (TiCl₄). This method yields trans-2,5-disubstituted tetrahydrofuran derivatives with high stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of selective catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as ring opening, aldol condensation, and hydrogenation-cyclization .

Chemical Reactions Analysis

Types of Reactions

Trans-2,5-diphenyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of trans-2,5-diphenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interaction with biological molecules and systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of phenyl groups, which impart distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. These phenyl groups enhance its stability and potential for various applications in research and industry .

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(2S,5S)-2,5-diphenyloxolane

InChI

InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1

InChI Key

ZKTQNVXLUVNDFA-HOTGVXAUSA-N

Isomeric SMILES

C1C[C@H](O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(OC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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